
D-Cycloserine-15N,D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Cycloserine-15N,D3 is a stable isotope-labeled compound, specifically a deuterated and nitrogen-15 labeled version of D-Cycloserine. This compound is an analog of the amino acid D-alanine and is known for its broad-spectrum antibiotic properties. It is primarily used in research settings to study bacterial cell wall synthesis and other biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Cycloserine-15N,D3 typically involves the protection-deprotection strategy starting from D-serine. The process includes the preparation of N-trifluoroacetyl-D-serine, followed by the formation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamate, and finally the preparation of D-4-trifluoroacetylamino-3-oxazolidinone. The final step involves the hydrolysis of D-4-trifluoroacetylamino-3-oxazolidinone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale and purity.
化学反応の分析
Types of Reactions
D-Cycloserine-15N,D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include various oxazolidinone derivatives and substituted amino compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
D-Cycloserine-15N,D3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of bacterial cell wall synthesis and the role of D-alanine in this process.
Biology: It helps in understanding the biochemical pathways involving D-alanine and its analogs.
Medicine: It is used in research related to antibiotic resistance and the development of new antibiotics.
Industry: It is employed in the development of new chemical processes and the synthesis of other complex molecules
作用機序
D-Cycloserine-15N,D3 exerts its effects by inhibiting the synthesis of bacterial cell walls. It competitively inhibits two key enzymes: L-alanine racemase, which converts L-alanine to D-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the peptidoglycan layer of the bacterial cell wall. This inhibition weakens the bacterial cell wall, leading to cell death .
類似化合物との比較
Similar Compounds
DL-Cycloserine-15N,D3: A racemic mixture of D- and L- forms of Cycloserine labeled with deuterium and nitrogen-15.
D-Cycloserine: The non-labeled version of the compound, commonly used as an antibiotic.
Uniqueness
D-Cycloserine-15N,D3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings for tracing biochemical pathways and studying the mechanisms of action at a molecular level. The deuterium and nitrogen-15 labels provide additional insights into the compound’s behavior and interactions in various chemical and biological systems .
特性
分子式 |
C3H6N2O2 |
|---|---|
分子量 |
106.10 g/mol |
IUPAC名 |
(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1/i1D2,2D,5+1 |
InChIキー |
DYDCUQKUCUHJBH-GPFJSIIRSA-N |
異性体SMILES |
[2H][C@@]1(C(=O)[15NH]OC1([2H])[2H])N |
正規SMILES |
C1C(C(=O)NO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
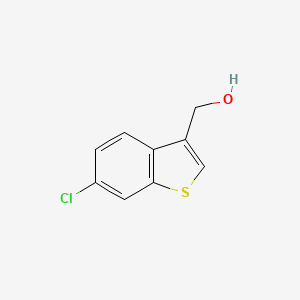
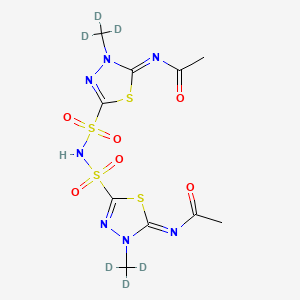
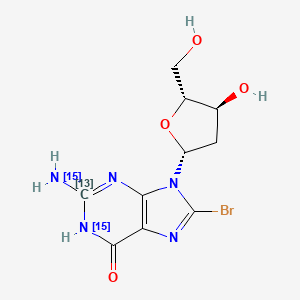
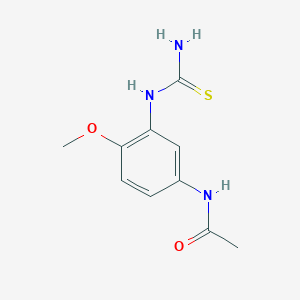


![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
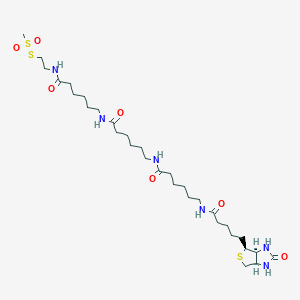
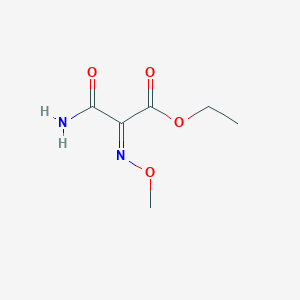
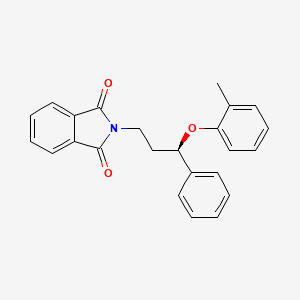


![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
